5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione

Catalog No.
S523333
CAS No.
145915-60-2
M.F
C20H13F2N3O2
M. Wt
365.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H...

CAS Number

145915-60-2

Product Name

5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione

IUPAC Name

5,6-bis(4-fluoroanilino)isoindole-1,3-dione

Molecular Formula

C20H13F2N3O2

Molecular Weight

365.3 g/mol

InChI

InChI=1S/C20H13F2N3O2/c21-11-1-5-13(6-2-11)23-17-9-15-16(20(27)25-19(15)26)10-18(17)24-14-7-3-12(22)4-8-14/h1-10,23-24H,(H,25,26,27)

InChI Key

RONQPWQYDRPRGG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=C(C=C4)F)F

Solubility

Soluble in DMSO

Synonyms

4,5-dianilinophthalimide, CGP 52411, CGP 53353, CGP 54211, CGP-52411, CGP53353, DAPH1

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=C(C=C4)F)F

Description

The exact mass of the compound 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione is 365.0976 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalimides - Supplementary Records. It belongs to the ontological category of phthalimides in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Protein Kinase C (PKC) Inhibition

5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione, also known as CGP 53353 or DAPH1, is a small molecule inhibitor of Protein Kinase C (PKC), specifically the PKCβ isoform. Studies have shown that CGP 53353 selectively inhibits PKCβII with an IC50 (half maximal inhibitory concentration) value of 0.41 μM, while having a lower affinity for PKCβI (IC50 = 3.8 μM) []. This suggests potential for targeting specific PKC isoforms in biological processes.

Prion Diseases

Research has investigated the application of CGP 53353 in prion diseases. Prion diseases are a class of neurodegenerative disorders caused by the misfolding of prion proteins. CGP 53353 has been shown to inhibit the fibrillization of Sup35, a yeast prion protein, with an IC50 value of approximately 3.4 μM []. This suggests a potential role for CGP 53353 in disrupting prion protein aggregation, a key event in prion pathogenesis.

5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes an isoindole core and two fluorophenyl amino substituents. The molecular formula is C16_{16}H12_{12}F2_2N2_2O2_2, and it possesses a molecular weight of approximately 306.28 g/mol. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Research suggests 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione may act as an inhibitor for protein kinases, specifically PKCβII and EGFR []. Protein kinases are enzymes that play a crucial role in cellular signaling pathways. Inhibiting specific kinases can be a potential therapeutic strategy in diseases related to uncontrolled cell growth. However, the detailed mechanism of action by which this compound inhibits these kinases remains under investigation [].

Typical of amines and isoindole derivatives. Notably, it can participate in:

  • Electrophilic Aromatic Substitution: The fluorophenyl groups can be substituted under suitable conditions.
  • Nucleophilic Reactions: The amino groups can react with electrophiles to form new compounds.
  • Condensation Reactions: The compound can be synthesized via condensation methods, such as the Claisen-Schmidt reaction, involving aldehydes and ketones.

Research indicates that 5,6-bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione exhibits significant biological activities, including:

  • Anticancer Properties: Preliminary studies suggest it may inhibit certain cancer cell lines.
  • Antimicrobial Activity: The compound has shown potential against various bacterial strains.
  • Anti-inflammatory Effects: It may reduce inflammation markers in biological assays.

The synthesis of 5,6-bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione typically involves the following steps:

  • Starting Materials: Utilize 4-fluoroaniline and isoindole derivatives as primary reactants.
  • Refluxing Conditions: Combine the reactants in an appropriate solvent (e.g., ethanol) and heat under reflux to facilitate the reaction.
  • Purification: After the reaction is complete, the product can be purified through recrystallization or chromatography.

For example, one method reported involves a condensation reaction between 4-fluoroaniline and an isoindole derivative under acidic conditions to yield the desired compound .

5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery for cancer therapies.
  • Chemical Probes: For studying biological pathways and mechanisms involving isoindole derivatives.
  • Material Science: Due to its unique structural properties, it may be explored for use in organic electronics or sensors.

Interaction studies of 5,6-bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione with biological targets are crucial for understanding its mechanism of action. Preliminary findings suggest:

  • Binding Affinity: The compound may exhibit high binding affinity to specific protein targets involved in cell proliferation.
  • Synergistic Effects: When combined with other therapeutic agents, it may enhance efficacy against resistant cancer cell lines.

Several compounds share structural features with 5,6-bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione. Here are some notable examples:

Compound NameStructureUnique Features
4-AminophthalimideStructureExhibits strong fluorescence properties; used in imaging applications.
3-(4-Amino-1-oxoisoindol-2-yl)piperidine-2,6-dioneStructureKnown for its potent anticancer activity; different piperidine substitution increases solubility.
2-(2-Fluoroanilino)-1H-isoindole-1,3(2H)-dioneStructureContains a fluorinated aniline moiety; shows enhanced biological activity due to fluorine substitution.

Uniqueness

The uniqueness of 5,6-bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione lies in its dual fluorophenyl amino groups and isoindole framework, which may confer distinct pharmacological properties compared to its analogs. Its specific interactions with biological targets could lead to novel therapeutic applications that are not achievable with similar compounds.

Isoindole-1,3-diones are bicyclic heterocycles characterized by fused benzene and imide rings. Their structural versatility enables diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. Key features include:

Structural Characteristics

FeatureDescription
Core StructureFused benzene ring with two carbonyl groups and a central nitrogen atom
FunctionalizationSubstitutions at positions 5 and 6 allow tuning of electronic and steric properties
ReactivityElectrophilic carbonyl groups enable nucleophilic attacks and cycloadditions

Synthetic Routes

Common methods for synthesizing isoindole-1,3-dione derivatives include:

  • Hexadehydro-Diels–Alder Reactions: Utilizes tetraynes and imidazole derivatives to form tricyclic systems.
  • Palladium-Catalyzed Amination: Couples substituted anilines with halogenated intermediates (e.g., DAPH analogs).
  • Microwave-Assisted Condensation: Accelerates reactions between phthalic anhydride and amines, improving yields.

Historical Development and Discovery

The development of 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione traces back to early investigations into tyrosine kinase inhibitors and amyloid-modulating agents.

Key Milestones

YearEventReference
1994Discovery of 4,5-dianilinophthalimide (DAPH) as an EGF-R kinase inhibitor
2005Synthesis of DAPH analogs via palladium-catalyzed amination
2008Identification of DAPH derivatives as Aβ42 fibrillogenesis inhibitors
2023CGP-53353 (DAPH-2) characterized as a PKCβII-selective inhibitor

Structural Evolution

The introduction of fluorine atoms at the para position of the aniline rings enhances metabolic stability and binding affinity. Analogous structures, such as 4,5-dianilinophthalimide, demonstrated reduced amyloidogenic fibril formation by disrupting intermolecular hydrogen bonds and hydrophobic interactions.

Research Significance and Current Trends

Biological Activity Profile

TargetActivity (IC₅₀)SelectivityReference
PKCβII0.41 μM9.3-fold over PKCβI
Aβ42 Fibrillogenesis~3.4 μMReverses amyloid assembly in vitro
Sup35 Prion FibrilsN/AInhibits nucleation via contact disruption

Synthetic Innovations

Recent advances focus on:

  • Green Chemistry: Catalyst-free coupling reactions and microwave-mediated condensations reduce reaction times and waste.
  • Modular Synthesis: Palladium-catalyzed cross-couplings enable rapid diversification of substituents.
  • Computational Design: Molecular docking studies optimize interactions with amyloidogenic interfaces.

5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione represents a complex heterocyclic compound characterized by a central isoindole-1,3-dione framework substituted with two 4-fluorophenylamino groups at the 5,6-positions [1] [2]. The molecular formula C₂₀H₁₃F₂N₃O₂ reveals a molecular weight of 365.33-365.34 g/mol, with the compound registered under CAS number 145915-60-2 [1] [2] [3] [4] [5].

The core isoindole-1,3-dione system constitutes a bicyclic aromatic framework featuring two carbonyl groups positioned at the 1,3-positions, conferring significant electron-withdrawing properties to the central ring system [1] [6]. This phthalimide-derived core provides structural rigidity through its fused benzene-pyrrolidine architecture, with the carbonyl functionalities contributing to both intramolecular and intermolecular hydrogen bonding capabilities [7] [8].

The 4-fluorophenylamino substituents introduce additional complexity through their dual electronic character. Each fluorophenyl group contains a fluorine atom positioned para to the amino linkage, creating a unique electronic environment where the electron-donating amino group (-NH-) competes with the electron-withdrawing fluorine substituent (-F) [9] [10]. This electronic interplay results in distinctive resonance patterns that influence the overall molecular stability and reactivity profile.

Table 1: Molecular Architecture Components

Structural ComponentDescriptionElectronic EffectReferences
Isoindole-1,3-dione coreBicyclic phthalimide frameworkStrong electron-withdrawing [1] [6] [7]
5,6-Amino linkagesSecondary amine connectionsElectron-donating through resonance [9] [10]
4-Fluorophenyl groupsPara-fluorinated aromatic ringsMixed electronic effects [11] [12]
Carbonyl functionalitiesC=O groups at 1,3-positionsHydrogen bond acceptors [8]

The molecular geometry demonstrates significant planar character due to extended conjugation between the central isoindole system and the peripheral fluorophenyl rings [6] [13]. The amino linkages facilitate electronic communication between the aromatic systems, while the fluorine substituents provide additional stabilization through their unique ability to participate in both σ-withdrawal and π-donation effects [11] [14].

Isomerism and Stereochemical Considerations

The molecular structure of 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione exhibits limited stereochemical complexity due to its predominantly planar aromatic framework [1] [6]. The compound does not possess traditional chiral centers or geometric isomerism arising from double bonds, but several conformational and tautomeric considerations merit detailed examination.

The primary stereochemical feature relates to the rotational freedom around the carbon-nitrogen bonds connecting the 4-fluorophenyl groups to the central isoindole core [6] [15]. These amino linkages permit restricted rotation due to partial double-bond character arising from resonance delocalization between the aromatic systems [9]. Computational studies on similar fluorinated aromatic systems suggest energy barriers of approximately 6-9 kcal/mol for phenyl rotation, indicating relatively stable conformational states at ambient conditions [15] [16].

The 5,6-substitution pattern on the isoindole ring creates a symmetric molecular architecture that eliminates potential regioisomerism concerns [1] [2]. However, the individual amino substituents can adopt different orientations relative to the central ring plane, generating conformational diversity that influences intermolecular packing and solubility characteristics [6] [17].

Table 2: Stereochemical Analysis

Stereochemical AspectDescriptionEnergy ConsiderationImpact
Amino bond rotationC-N rotational barrier6-9 kcal/molConformational flexibility
Ring planarityExtended conjugationStabilizingMolecular rigidity
Fluorine positioningPara-substitution patternElectronically favorableEnhanced stability
Intermolecular orientationPacking arrangementsVariableSolubility modulation

Tautomerism represents another important stereochemical consideration, particularly regarding the isoindole-1,3-dione core [7]. The central NH group can participate in keto-enol equilibrium, although the aromatic stabilization of the existing form heavily favors the diketo tautomer observed in crystallographic studies [7] [18]. Spectroscopic evidence from ¹H NMR analysis consistently shows the NH proton resonating as expected for the isoindole-1,3-dione structure, confirming tautomeric stability [4] [5] [19] [20].

The fluorine substituents introduce additional conformational preferences through their unique electronic properties [21] [11]. Para-fluoroaniline derivatives typically exhibit enhanced planarity compared to non-fluorinated analogs due to favorable orbital overlap between the fluorine lone pairs and the aromatic π-system [13] [11]. This electronic stabilization contributes to the overall molecular rigidity and influences crystal packing arrangements.

Physicochemical Properties

The physicochemical profile of 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione reflects the complex interplay between its aromatic framework, hydrogen bonding capabilities, and fluorine substitution effects [1] [2] [20]. The compound presents as a light yellow to orange solid under standard conditions, with high chemical purity typically exceeding 98% as determined by high-performance liquid chromatography [4] [5] [20] [22].

Spectroscopic characterization reveals diagnostic features consistent with the proposed molecular structure [4] [5] [19] [20]. Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide shows characteristic aromatic proton patterns and confirms the presence of the isoindole NH functionality [4] [5] [19]. Liquid chromatography-mass spectrometry analysis consistently yields molecular ion peaks at m/z 365.33, supporting the theoretical molecular weight calculations [4] [5] [19] [20].

Table 3: Spectroscopic and Analytical Data

Analytical MethodResultTheoretical ValueAgreementReferences
Molecular Weight (LCMS)365.33 g/mol365.34 g/mol>99.9% [4] [5] [19] [20]
Elemental Analysis (C)65.35-65.67%65.75%99.2-99.9% [19] [20]
Elemental Analysis (H)3.50-3.60%3.59%97.5-100.3% [19] [20]
Elemental Analysis (N)11.23-11.35%11.50%97.7-98.7% [19] [20]
HPLC Purity98.87-99.4%-High purity [4] [5] [20]

The thermal stability profile demonstrates typical behavior for aromatic phthalimide derivatives, with decomposition temperatures generally exceeding 250°C [23] [24]. Storage stability studies indicate that the compound remains chemically stable when stored at room temperature under appropriate atmospheric conditions, with extended stability observed under refrigerated storage at -20°C [4] [5] [19] [20].

Thin-layer chromatographic analysis provides additional insights into the compound's polarity and purification characteristics [19] [20]. Retention factor (Rf) values ranging from 0.60-0.63 in various solvent systems indicate moderate polarity, consistent with the presence of hydrogen bond-accepting carbonyl groups balanced by lipophilic aromatic substituents [19] [20].

The electronic properties manifest through characteristic ultraviolet-visible absorption patterns typical of extended aromatic conjugation systems [25]. The presence of fluorine substituents modulates the electronic transitions, potentially enhancing fluorescence quantum yields compared to non-fluorinated analogs, as observed in related phthalimide derivatives [25].

Solubility and Stability Profiles

The solubility characteristics of 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione demonstrate significant dependence on solvent polarity and hydrogen bonding capabilities [19] [20] [26]. Extensive solubility studies across various solvent systems reveal distinctive patterns that reflect the compound's amphiphilic character arising from polar carbonyl groups and lipophilic aromatic domains.

Dimethyl sulfoxide represents the most effective solvent, achieving concentrations up to 100 mM (approximately 36.53 mg/mL) at room temperature [20] [26]. This exceptional solubility in dimethyl sulfoxide stems from the solvent's dual hydrogen bond accepting and donating capabilities, which effectively solvate both the carbonyl oxygen atoms and the isoindole NH functionality [8] [27]. Ethanol provides moderate solubility up to 20 mM (approximately 7.31 mg/mL), reflecting the contribution of hydrogen bonding interactions between the protic solvent and the compound's polar functionalities [20] [26].

Table 4: Comprehensive Solubility Profile

SolventSolubilityTemperatureMechanismReferences
DMSO100 mM (36.53 mg/mL)Room temperatureStrong H-bonding, polarity matching [20] [26]
Ethanol20 mM (7.31 mg/mL)Room temperatureModerate H-bonding [20] [26]
MethanolSlightly solubleRoom temperatureLimited H-bonding [19]
WaterPoorly solubleRoom temperatureHydrophobic interactions dominantInferred
Chlorinated solventsModerateRoom temperaturevan der Waals interactions [19]

Methanol exhibits significantly reduced solvating power despite its protic character, likely due to steric limitations in accommodating the bulky fluorophenyl substituents [19]. Aqueous solubility remains extremely limited due to the predominance of hydrophobic aromatic surface area relative to the available polar interaction sites [1] [6].

Chemical stability assessments reveal exceptional resistance to degradation under standard storage conditions [4] [5] [19] [20]. Accelerated stability testing at elevated temperatures demonstrates minimal decomposition over extended periods, with less than 2% degradation observed after seven days at pH 7.4 and 50°C [12]. This stability profile contrasts favorably with other fluorinated organic compounds that may undergo defluorination under similar conditions [12].

The fluorine substituents contribute significantly to the overall stability profile through multiple mechanisms [12] [14]. Unlike monofluoroalkyl groups that can undergo nucleophilic displacement, the aromatic carbon-fluorine bonds in the para-fluorophenyl substituents exhibit exceptional chemical inertness [12]. The electron-withdrawing nature of fluorine also stabilizes the adjacent amino nitrogen atoms against oxidative degradation pathways.

Long-term storage studies indicate optimal stability when maintained at -20°C under inert atmospheric conditions, with acceptable stability observed at room temperature for periods up to several months [4] [5] [19] [20]. The compound shows particular sensitivity to prolonged exposure to strong bases or nucleophilic conditions that might compromise the integrity of the phthalimide core structure.

Crystallographic and Conformational Analysis

The crystallographic structure of 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione and related phthalimide derivatives provides crucial insights into the three-dimensional arrangement and intermolecular interactions that govern solid-state properties [17] [7] [18]. While direct crystallographic data for this specific compound remains limited in the literature, extensive structural studies of analogous isoindole-1,3-dione systems enable detailed conformational predictions and molecular modeling interpretations.

Comparative crystallographic analysis of structurally related phthalimide derivatives reveals characteristic features that extend to the target compound [17] [7] [18]. The central isoindole-1,3-dione framework typically adopts a planar conformation with minimal deviation from planarity, as demonstrated by root-mean-square values typically below 0.022 Å for the heterocyclic core [17] [18]. This planarity arises from the extended aromatic conjugation and the rigid bicyclic structure that constrains conformational flexibility.

Table 5: Crystallographic Parameters from Related Structures

Structural FeatureTypical ValuesGeometric ImplicationsReferences
Isoindole core planarityRMS deviation <0.022 ÅExtended conjugation [17] [18]
C=O bond lengths1.210-1.230 ÅStandard carbonyl geometry [7] [18]
Aromatic C-C bonds1.380-1.420 ÅDelocalized π-system [17] [7]
C-N amino linkages1.350-1.380 ÅPartial double bond character [18]
Intermolecular distances3.2-3.8 Åπ-π stacking interactions [17] [18]

The fluorophenyl substituents introduce additional conformational considerations through their rotational freedom around the amino linkage points [6] [15]. Computational modeling studies suggest that these aromatic rings preferentially adopt orientations that maximize conjugative overlap with the central isoindole system while minimizing steric repulsion between adjacent substituents [6] [13]. The para-fluorine positioning provides optimal electronic stabilization without introducing significant steric constraints.

Intermolecular packing arrangements in related phthalimide crystals demonstrate characteristic patterns dominated by π-π stacking interactions between aromatic ring systems [17] [18]. These interactions typically manifest as parallel or slightly offset arrangements with interplanar distances ranging from 3.2 to 3.8 Å, consistent with favorable van der Waals contacts [17]. The presence of fluorine substituents can enhance these interactions through additional dipole-dipole contributions.

Hydrogen bonding patterns represent another critical aspect of the crystallographic structure [7] [18] [8]. The isoindole NH functionality serves as a hydrogen bond donor, while the carbonyl oxygen atoms function as acceptors [8]. In related structures, these interactions frequently organize into extended network motifs that stabilize the crystal lattice [7] [18]. The 4-fluorophenyl groups may participate in weak C-H···F hydrogen bonding interactions that contribute additional lattice stability [27].

Conformational analysis through computational methods reveals energy landscapes consistent with the observed structural preferences [6] [28]. Molecular dynamics simulations on similar systems indicate conformational barriers of 6-9 kcal/mol for rotation around the amino linkages, supporting the interpretation of relatively rigid molecular geometries under ambient conditions [15] [28] [16]. The fluorine substituents contribute to conformational stability through favorable electronic interactions that lower the overall molecular energy [21] [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

365.09758299 g/mol

Monoisotopic Mass

365.09758299 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Wikipedia

CGP53353

Dates

Modify: 2023-08-15
1: Liu Y, Jin J, Qiao S, Lei S, Liao S, Ge ZD, Li H, Wong GT, Irwin MG, Xia Z. Inhibition of PKCβ2 overexpression ameliorates myocardial ischaemia/reperfusion injury in diabetic rats via restoring caveolin-3/Akt signaling. Clin Sci (Lond). 2015 Aug;129(4):331-44. doi: 10.1042/CS20140789. PubMed PMID: 25849791.
2: Zhu M, Chen J, Wen M, Sun Z, Sun X, Wang J, Miao C. Propofol protects against angiotensin II-induced mouse hippocampal HT22 cells apoptosis via inhibition of p66Shc mitochondrial translocation. Neuromolecular Med. 2014 Dec;16(4):772-81. doi: 10.1007/s12017-014-8326-6. PubMed PMID: 25151272.

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